Methyl 4-nitro-1H-imidazole-5-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number (20271-20-9)
The compound bears the Chemical Abstracts Service registry number 20271-20-9, which serves as its unique identifier in chemical databases and literature. According to systematic International Union of Pure and Applied Chemistry nomenclature conventions, this compound is officially designated as methyl 4-nitro-1H-imidazole-5-carboxylate. The nomenclature reflects the presence of a methyl ester group attached to the carboxylic acid functionality at the 5-position of the imidazole ring, with a nitro substituent located at the 4-position.
Alternative nomenclature systems have generated several synonymous designations for this compound. These include methyl 5-nitro-1H-imidazole-4-carboxylate, reflecting the tautomeric equilibrium inherent in imidazole systems. The compound is also referenced as 1H-Imidazole-5-carboxylic acid, 4-nitro-, methyl ester, which follows the parent compound naming convention. Additional systematic names include methyl 5-nitroimidazole-4-carboxylate and various language-specific designations such as 4-Nitro-1H-imidazole-5-carboxylate de méthyle in French nomenclature.
The molecular formula C₅H₅N₃O₄ accurately represents the elemental composition, while the molecular weight is precisely determined as 171.112 atomic mass units. The compound's identification is further supported by its Molecular Design Limited number MFCD01105422, which facilitates its recognition in chemical inventory systems. The systematic nomenclature also encompasses the German designation Methyl-4-nitro-1H-imidazol-5-carboxylat, demonstrating the international standardization of chemical naming conventions.
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-nitro-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-12-5(9)3-4(8(10)11)7-2-6-3/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTWILAKCGDEML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174117 | |
| Record name | 1H-Imidazole-4-carboxylic acid, 5-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20271-20-9 | |
| Record name | 1H-Imidazole-4-carboxylic acid, 5-nitro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020271209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20271-20-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole-4-carboxylic acid, 5-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-nitro-1H-imidazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Mechanism of Action
Target of Action
Methyl 5-nitro-1H-imidazole-4-carboxylate is a type of nitroheterocycle. Nitroheterocycles are known to be reductively activated in hypoxic cells, and then undergo redox recycling or decompose to toxic products. This suggests that the primary targets of Methyl 5-nitro-1H-imidazole-4-carboxylate could be hypoxic cells.
Mode of Action
This process could lead to the production of toxic products, which could cause damage or changes to the target cells.
Pharmacokinetics
It is known that the compound is a solid that is highly soluble in water and other polar solvents. This suggests that it could be readily absorbed and distributed in the body. The metabolism and excretion of the compound would likely depend on various factors, including the specific characteristics of the compound and the physiological conditions of the individual.
Action Environment
The action, efficacy, and stability of Methyl 5-nitro-1H-imidazole-4-carboxylate could be influenced by various environmental factors. For instance, the compound’s solubility suggests that it could be more effective in aqueous environments. Additionally, its potential to be reductively activated in hypoxic cells suggests that it might be more effective in environments with low oxygen levels. Other factors, such as pH and temperature, could also potentially influence the compound’s action.
Biological Activity
Methyl 4-nitro-1H-imidazole-5-carboxylate is a compound that belongs to the imidazole family, characterized by its unique structural features, including a nitro group and a carboxylate moiety. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data that highlight its significance.
Structure and Composition
- Molecular Formula : C₅H₆N₄O₃
- Molecular Weight : Approximately 186.12 g/mol
- Physical State : Crystalline solid
- Melting Point : 163-164°C
- Boiling Point : 488.5°C at 760 mmHg
The presence of the nitro group enhances the compound's reactivity, which is crucial for its biological interactions.
Antimicrobial Properties
This compound has shown promising results in various studies regarding its antimicrobial activity:
- In vitro Studies : Research indicates that derivatives of 1-methyl-4-nitroimidazole exhibit significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent activity .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | ≤8 |
| Bacillus subtilis | ≤8 |
| Helicobacter pylori | 2 |
Antiparasitic Activity
Preliminary studies suggest that this compound may act as an antiparasitic agent. Its mechanism appears to involve interactions with metabolic enzymes within pathogens, potentially disrupting their growth and reproduction.
The nitro group in this compound undergoes reduction under anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and inhibit cellular processes in target organisms. This mechanism is similar to that observed in other nitroimidazoles like metronidazole, which has been widely used in clinical settings .
Study on Antibacterial Activity
A comprehensive study evaluated various derivatives of nitroimidazoles against a panel of microorganisms. Among these, methyl 4-nitro-1H-imidazole derivatives demonstrated significant antibacterial effects, particularly against clinical isolates of Helicobacter pylori, with some compounds exhibiting four times the activity of metronidazole .
Research on Resistance Mechanisms
Recent investigations have also focused on the resistance mechanisms exhibited by certain Gram-negative bacteria against nitroimidazoles. Understanding these mechanisms is crucial for developing new derivatives that can overcome resistance and enhance therapeutic efficacy .
Comparison with Similar Compounds
Ethyl 4-Nitro-1H-Imidazole-5-Carboxylate
Butyl 4-Nitro-1H-Imidazole-5-Carboxylate
4-Methyl-5-Nitroimidazole
Ethyl 4-Amino-1-Methyl-1H-Imidazole-5-Carboxylate
- Molecular Formula : C₇H₁₁N₃O₂
- Molecular Weight : 169.18 g/mol
- Key Differences: Substitution of nitro with an amino group converts the electron-withdrawing nitro to an electron-donating amine, drastically altering electronic properties. Increased basicity due to the amine, which may enhance hydrogen-bonding interactions in crystal lattices .
1-Benzyl-5-Nitro-1H-Imidazole-4-Carboxylic Acid
Comparative Data Table
Preparation Methods
Catalytic Nitration Using Mesoporous Superacids
A notable method involves the use of mesoporous sulfuric acid-based superacids supported on zirconium-cerium oxides (SO4^2-/ZrO2-CeO2) as catalysts. The nitrating agent is a saturated solution of N2O5/fuming nitric acid, which provides high nitration efficiency with environmental advantages:
- Reaction is conducted by mixing imidazole or 4-nitroimidazole with the nitrating agent and catalyst at room temperature to form a slurry.
- The mixture is sealed in a reaction vessel and heated to 110-130°C with stirring until complete conversion.
- After reaction, the mixture is cooled and diluted with ice water (5-8 times the volume of fuming nitric acid) to quench the reaction.
- The catalyst is recovered by filtration, and the product is extracted with dichloromethane.
- Rotary evaporation and drying yield the nitrated product.
Yields reported for 4-nitroimidazole are 72-90%, and for 4,5-dinitroimidazole 66-85% under these conditions. This method avoids mixed acids such as sulfuric acid and acid anhydrides, improving safety and environmental impact while allowing catalyst reuse.
Nitration in Acetic Anhydride–Acetic Acid Mixtures
An older but well-documented method for nitration of 4(5)-nitro-1H-imidazole and its methyl derivatives involves nitric acid in acetic anhydride and acetic acid mixtures:
- The substrate (4-nitroimidazole or its methyl derivative) is treated with nitric acid in the presence of acetic anhydride and acetic acid at 0-40°C.
- This method yields dinitroimidazole derivatives with high regioselectivity.
- Yields of this compound derivatives are typically good (70-80%).
- This approach was first reported by Novikov et al. and later scaled up by Sundersam et al.
This method is suitable for small to medium scale synthesis but involves handling of acetic anhydride, which is reactive and requires careful control.
Reaction Conditions and Optimization
| Parameter | Catalytic Nitration (Superacid) | Acetic Anhydride–Acetic Acid Nitration |
|---|---|---|
| Nitrating Agent | N2O5/fuming nitric acid saturated solution | Nitric acid |
| Catalyst | SO4^2-/ZrO2-CeO2 mesoporous superacid | None (acidic medium) |
| Temperature | 25-50°C initial, then 110-130°C | 0-40°C |
| Reaction Time | Until complete conversion (hours) | Hours |
| Workup | Dilution with ice water, filtration, dichloromethane extraction | Quenching, extraction, purification |
| Yield (4-nitroimidazole) | 72-90% | 70-80% |
| Environmental Impact | Green, catalyst recyclable | Uses acetic anhydride, less green |
Research Findings and Practical Notes
- The catalytic nitration method using mesoporous superacids is considered a green chemistry approach due to catalyst recyclability and avoidance of mixed acids.
- The acetic anhydride method, while classical and effective, involves more hazardous reagents and requires careful temperature control to avoid side reactions.
- Both methods achieve selective nitration at the 4-position of the imidazole ring, which is challenging due to the nitrogen protonation and electronic structure of imidazole.
- Methyl ester functionality is generally introduced prior to nitration or preserved during nitration, depending on the synthetic route.
- The nitration step is critical and must be optimized to prevent over-nitration or decomposition.
- Thermal rearrangements and further functionalization of nitroimidazoles are possible but beyond the scope of this preparation-focused article.
Summary Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Catalytic Nitration with Superacid | N2O5/fuming nitric acid, SO4^2-/ZrO2-CeO2 | 25-50°C (mix), 110-130°C (reaction) | 72-90 | Green, catalyst recyclable, high yield | Requires specialized catalyst |
| Nitration in Acetic Anhydride/Acetic Acid | HNO3, (CH3CO)2O, CH3COOH | 0-40°C | 70-80 | Established method, good selectivity | Uses hazardous reagents, less green |
Q & A
Q. Critical Conditions :
- Temperature Control : Nitration requires strict low-temperature conditions to prevent side reactions.
- Catalyst Selection : Acidic catalysts (e.g., H₂SO₄) enhance esterification efficiency.
- Purification : Column chromatography or recrystallization is essential to isolate the product from by-products like unreacted intermediates .
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 65–75 | |
| Esterification | MeOH, H₂SO₄, reflux, 6h | 80–85 | |
| Ring Formation | Glyoxal, NH₃, HCl, 60°C | 70–80 |
Basic: How is the structural characterization of this compound performed using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (imidazole protons), δ 3.9 ppm (ester methyl), and δ 2.5 ppm (nitro group adjacent protons) confirm substitution patterns .
- ¹³C NMR : Carboxylate carbon (δ 165–170 ppm) and nitro group carbon (δ 140–145 ppm) .
- IR Spectroscopy : Bands at ~1720 cm⁻¹ (C=O ester), 1520 cm⁻¹ (asymmetric NO₂), and 1350 cm⁻¹ (symmetric NO₂) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 200–210 confirms molecular weight .
Advanced: What strategies are recommended for resolving crystallographic data inconsistencies when determining the crystal structure?
Methodological Answer:
Phase Annealing : Use SHELX-90’s simulated annealing approach to refine phases, especially for high-resolution data or twinned crystals .
Hydrogen Bond Analysis : Apply graph set analysis (e.g., Etter’s rules) to identify patterns like R₂²(8) motifs, which stabilize molecular packing .
Validation Tools : Cross-check with PLATON or CCDC Mercury to detect missed symmetry or disorder .
Q. Table 2: SHELX Refinement Parameters
| Parameter | Value/Technique | Reference |
|---|---|---|
| Phase Determination | Direct methods (SHELXD) | |
| Hydrogen Placement | Riding model with isotropic displacement | |
| Twinning Detection | Hooft/York metrics for twin law identification |
Advanced: How can hydrogen bonding patterns in crystals predict molecular packing?
Methodological Answer:
- Graph Set Analysis : Classify hydrogen bonds into motifs (e.g., chains, rings) using Etter’s formalism. For example, N–H···O interactions in Methyl 4-nitro derivatives often form C(4) chains, promoting layered packing .
- DFT Calculations : Optimize hydrogen bond geometries using Gaussian09 to compare experimental (XRD) and theoretical bond lengths .
Basic: What are the key stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions :
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the ester group .
- Stability Monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products like 4-nitroimidazole-5-carboxylic acid .
Advanced: How do electronic effects influence regioselectivity in reactions of this compound?
Methodological Answer:
- Nitro Group (–NO₂) : Strong electron-withdrawing effect directs electrophiles to the electron-deficient C-2 position.
- Carboxylate (–COOCH₃) : Moderately electron-withdrawing; stabilizes intermediates in nucleophilic substitution (e.g., SNAr at C-4) .
- Example : In Suzuki coupling, the nitro group deactivates the ring, requiring Pd(OAc)₂/XPhos catalysts for cross-coupling at C-2 .
Advanced: What methodologies are used to analyze contradictory reactivity data in nitro-imidazole derivatives?
Methodological Answer:
Controlled Replicates : Repeat reactions under inert atmosphere (N₂/Ar) to exclude oxidative side reactions .
Computational Modeling : Use Gaussian09 to calculate activation energies for competing pathways (e.g., nitro reduction vs. ester hydrolysis) .
In Situ Monitoring : Employ ReactIR to track intermediate formation and identify rate-determining steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
